molecular formula C14H19BFNO2 B13980801 (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid pinacol ester

(6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid pinacol ester

Cat. No.: B13980801
M. Wt: 263.12 g/mol
InChI Key: SSNYVMDKFWIYOR-UHFFFAOYSA-N
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Description

(6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both cyclopropyl and fluoropyridinyl groups in its structure makes it a versatile reagent in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid pinacol ester typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed cross-coupling reaction of 6-cyclopropyl-4-fluoropyridine with bis(pinacolato)diboron. This reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Such as palladium acetate or palladium chloride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Alcohols: Resulting from oxidation of the boronic ester group.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid pinacol ester is extensively used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the construction of pharmaceuticals and agrochemicals .

Biology and Medicine

The compound is used in the development of biologically active molecules. Its derivatives have shown potential as inhibitors of specific enzymes and receptors, making it a candidate for drug discovery and development .

Industry

In the industrial sector, this compound is employed in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid pinacol ester lies in its combination of cyclopropyl and fluoropyridinyl groups. This dual functionality enhances its reactivity and allows for the synthesis of more complex and diverse molecules compared to its simpler counterparts.

Properties

Molecular Formula

C14H19BFNO2

Molecular Weight

263.12 g/mol

IUPAC Name

2-cyclopropyl-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C14H19BFNO2/c1-13(2)14(3,4)19-15(18-13)10-8-17-12(7-11(10)16)9-5-6-9/h7-9H,5-6H2,1-4H3

InChI Key

SSNYVMDKFWIYOR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)C3CC3

Origin of Product

United States

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